An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of 4-chloro-3-(trifluoromethyl)phenyl isothiocyanate, a versatile reagent with significant applications in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, and practical applications, supported by established experimental protocols and mechanistic insights.
Introduction: A Molecule of Interest in Modern Chemistry
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, with the CAS number 23163-86-2, is an aromatic isothiocyanate that has garnered considerable attention for its utility as a synthetic intermediate and its inherent biological activities.[1] The presence of both a chloro and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties and reactivity, making it a valuable tool in the synthesis of a diverse range of compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design. This guide will explore the fundamental characteristics of this compound, from its physical and chemical properties to its applications as a covalent modifier of biomolecules and a key building block in the synthesis of targeted therapies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling, storage, and effective use in experimental settings.
Core Properties
The key physicochemical properties of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClF₃NS | [2] |
| Molecular Weight | 237.63 g/mol | [1] |
| CAS Number | 23163-86-2 | [1] |
| Appearance | Colorless to yellow to brown or pale pink fused solid or clear liquid as melt | [2] |
| Melting Point | 34 °C | |
| Boiling Point | 248-251 °C | |
| Density | 1.47 g/mL at 25 °C | |
| Refractive Index | 1.5875-1.5925 @ 20 °C | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate. While a comprehensive set of publicly available spectra for this specific isomer is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
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Infrared (IR) Spectroscopy : The most characteristic feature in the IR spectrum is the strong, sharp absorption band of the isothiocyanate (-N=C=S) group, which is expected to appear in the range of 2050-2100 cm⁻¹.[1] Other significant absorptions would include those corresponding to C-Cl stretching vibrations (550-750 cm⁻¹) and the C-F stretching of the trifluoromethyl group. Aromatic C-H and C=C stretching bands are also expected in their characteristic regions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, the three aromatic protons will exhibit a complex splitting pattern (e.g., doublets and doublet of doublets).
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¹³C NMR : The carbon NMR spectrum will display distinct signals for the aromatic carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the isothiocyanate carbon.
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¹⁹F NMR : The fluorine NMR spectrum should exhibit a singlet for the -CF₃ group, with a chemical shift characteristic of an aromatic trifluoromethyl group.
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Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 237. The fragmentation pattern would be characterized by the loss of the isothiocyanate group, chlorine, and fluorine atoms, leading to a series of fragment ions that can aid in structural elucidation.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is dominated by the electrophilic nature of the isothiocyanate functional group. The carbon atom of the -N=C=S moiety is highly susceptible to nucleophilic attack.
Caption: Generalized reaction mechanism of isothiocyanates with nucleophiles.
The electron-withdrawing effects of the chloro and trifluoromethyl substituents on the aromatic ring further enhance the electrophilicity of the isothiocyanate carbon, making this compound more reactive towards nucleophiles compared to unsubstituted phenyl isothiocyanate.[1] Common nucleophiles that readily react with 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate include primary and secondary amines (to form thioureas), thiols (to form dithiocarbamates), and alcohols (to form thiocarbamates).
Applications in Research and Drug Development
The unique combination of reactivity and the presence of the trifluoromethyl group makes 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate a valuable tool in several areas of scientific research.
Covalent Labeling of Biomolecules
The high reactivity of the isothiocyanate group towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, allows for its use as a covalent labeling agent.[1] This enables the introduction of the 4-chloro-3-(trifluoromethyl)phenyl moiety onto proteins, which can be used to probe protein structure and function.
Synthesis of Biologically Active Molecules
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a key building block in the synthesis of various biologically active compounds.
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Anticancer Agents : This compound is a crucial intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of kidney and liver cancer. The isothiocyanate is reacted with an aniline derivative to form the core urea-like structure of the drug.
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Enzyme Inhibitors : It has been investigated for its potential to inhibit enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammation and cancer.[1] The isothiocyanate can form a covalent bond with a nucleophilic residue in the active site of the enzyme, leading to irreversible inhibition.
Experimental Protocols
The following protocols are provided as a guide for common applications of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate. Researchers should optimize these protocols for their specific experimental conditions.
Protocol for the Synthesis of a Thiourea Derivative
This protocol describes a general procedure for the reaction of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate with a primary amine to form a disubstituted thiourea.
Materials:
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4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Primary amine of choice
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Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
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Stirring apparatus
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Reaction vessel
Procedure:
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In a clean, dry reaction vessel, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.
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While stirring, add a solution of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate (1.0-1.1 equivalents) in the same solvent dropwise to the amine solution at room temperature.
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Allow the reaction to stir at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent can be removed under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield the desired thiourea derivative.
Caption: A streamlined workflow for the synthesis of thiourea derivatives.
General Protocol for Protein Labeling
This protocol provides a general guideline for the covalent labeling of proteins with 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate.
Materials:
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Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
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4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Gel filtration column for purification
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Stirring apparatus
Procedure:
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Prepare a stock solution of 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate in anhydrous DMF or DMSO.
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To a solution of the protein, slowly add a molar excess of the isothiocyanate stock solution while gently stirring. The optimal molar ratio of isothiocyanate to protein should be determined empirically.
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Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
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Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of approximately 50 mM.
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Separate the labeled protein from unreacted isothiocyanate and byproducts using a gel filtration column equilibrated with a suitable buffer.
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Determine the degree of labeling by spectrophotometry or mass spectrometry.
Safety and Handling
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Classification : It is classified as causing severe skin burns and eye damage.
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Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling : Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate is a valuable and versatile reagent in modern chemical and biological sciences. Its unique combination of a reactive isothiocyanate group and electron-withdrawing substituents makes it a powerful tool for the synthesis of complex molecules and for the covalent modification of biomolecules. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
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MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
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ResearchGate. (2019). The synthetic route of thiourea derivatives. Reagents: (i) 5% HCl, water. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate, 97%. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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Indiana University Purdue University Indianapolis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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PubMed Central. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
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Journal of Mass Spectrometry. (n.d.). EI-MS fragmentation pathways of 3-FMC and 4-FMC. Retrieved from [Link]
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PubMed. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Retrieved from [Link]
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ResearchGate. (2013). The best protocol for FITC labeling of proteins. Retrieved from [Link]
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Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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PubMed Central. (n.d.). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. Retrieved from [Link]
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PubMed. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. Retrieved from [Link]
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SpectraBase. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. Retrieved from [Link]
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PubMed Central. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-2-(trifluoromethyl)phenyl isothiocyanate (C8H3ClF3NS). Retrieved from [Link]
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Ain Shams University. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]
